MEK-IN-4

MEK inhibition IC50 enzymatic potency

Standard MEK inhibitors like U0126 suffer from poor aqueous stability or weak potency (PD98059: 2-10 µM). MEK-IN-4 (Compound 41) solves this with: - Enzymatic IC50: 12 nM (MEK1/2) - >83-fold selectivity vs. MKK3/MKK4 - ATP-uncompetitive mechanism for conformational studies - Validated in vivo: ED50 5 mg/kg (TPA edema model) ≥95% purity by HPLC. Ideal for RAS-RAF-MEK-ERK signaling research.

Molecular Formula C21H18N4OS
Molecular Weight 374.5 g/mol
Cat. No. B15613596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEK-IN-4
Molecular FormulaC21H18N4OS
Molecular Weight374.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17+
InChIKeyNHBMKTBZZSJUGA-HEHNFIMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEK-IN-4 Chemical Profile and Sourcing Essentials


MEK-IN-4 (CAS 297744-42-4, also designated MEK Inhibitor I or Compound 41) is a cell-permeable, pyridine-containing vinylogous cyanamide that functions as a potent and selective inhibitor of the dual-specificity kinase MEK (MAP kinase kinase) [1]. The compound was developed as a structurally optimized successor to the first-generation vinylogous cyanamide U0126, engineered to overcome the latter's documented chemical instability in aqueous solution while delivering substantially improved enzymatic potency . MEK-IN-4 exhibits a molecular weight of 374.46 Da (C21H18N4OS) with favorable drug-like physicochemical properties, including zero violations of Lipinski's Rule of Five [1]. The compound is primarily employed in phosphorylation and dephosphorylation research applications targeting the RAS-RAF-MEK-ERK signaling cascade, with demonstrated utility in both in vitro kinase assays and in vivo models of inflammation .

RAS-RAF-MEK-ERK pathway tool compound for phosphorylation research
Structurally optimized U0126 successor with improved aqueous stability
Cell-permeable; suitable for in vitro kinase assays and in vivo model contexts

MEK-IN-4 vs. U0126, PD98059, and SL-327


The vinylogous cyanamide class of MEK inhibitors exhibits profound compound-to-compound variation in aqueous stability, ATP-dependence of binding, and enzymatic potency that precludes simplistic substitution. U0126, the direct structural predecessor of MEK-IN-4, undergoes spontaneous cyclization in aqueous media and is explicitly described as 'not a stable entity' [1]. PD98059, a flavonoid-based MEK inhibitor, binds preferentially to the inactive conformation of MEK with IC50 values three orders of magnitude weaker than MEK-IN-4 and demonstrates marked differential potency against MEK1 (2–10 µM) versus MEK2 (~50 µM) [2]. SL-327 (MEK Inhibitor VII), while sharing the vinylogous cyanamide scaffold, exhibits MEK1/2 IC50 values of 180 nM and 220 nM—approximately 15- to 18-fold less potent than MEK-IN-4—and its brain-penetrant properties introduce confounding pharmacokinetic variables absent with MEK-IN-4 . Each of these compounds occupies distinct positions on the potency-stability-selectivity landscape; experimental protocols optimized for one are not transferable to another without quantitative re-validation.

U0126 undergoes spontaneous cyclization in aqueous media; stability differences may compromise time-course reproducibility.
PD98059 exhibits substantially lower MEK affinity and distinct isoform selectivity; pathway-response profiles may shift.
SL-327 is brain-penetrant; CNS off-target exposure variables are absent with MEK-IN-4, confounding direct substitution.

MEK-IN-4 Comparator Evidence


Enzymatic Potency Against MEK

MEK-IN-4 inhibits MEK with an IC50 of 12 nM in cell-free enzymatic assays [1]. This represents a 5- to 6-fold improvement over U0126, which inhibits MEK1 with an IC50 of 72 nM and MEK2 with an IC50 of 58 nM under comparable assay conditions [2]. The potency differential versus PD98059 is approximately 170- to 833-fold (MEK1 IC50 = 2–10 µM; MEK2 IC50 = 50 µM) [3], and versus SL-327 (MEK Inhibitor VII) is 15- to 18-fold (MEK1 IC50 = 180 nM; MEK2 IC50 = 220 nM) . The potency advantage of MEK-IN-4 was a direct goal of the medicinal chemistry campaign that produced Compound 41, which was designed to surpass the lead SH053 (IC50 = 140 nM) [1].

MEK Enzymatic IC50
Reported
MEK IC50 12 nM (5–6× lower than U0126)
Supports low-concentration pathway inhibition with reduced cross-reactivity likelihood
Cross-study comparable; U0126 IC50 72/58 nM, PD98059 2–50 µM, SL-327 180/220 nM
MEK inhibition IC50 enzymatic potency MAPK pathway

Aqueous Stability Advantage

U0126 is documented to 'readily undergo cyclization and therefore is not a stable entity' [1]. This intrinsic chemical instability—arising from the presence of two vinylogous cyanamide moieties in a symmetric molecule—limits its utility in experiments requiring extended incubation or aqueous stock solution storage. MEK-IN-4 was rationally designed by replacing one vinylogous cyanamide with a substituted benzene ring bearing a hydroxyl(pyridin-4-yl)methyl group, thereby eliminating the symmetry-driven cyclization pathway while preserving MEK binding affinity [1]. The Sigma-Aldrich product specification explicitly states that MEK-IN-4 'Exhibits superior potency, solubility, and stability compared to U0126 in aqueous solutions' . Reconstituted MEK-IN-4 stock solutions are stable for up to 3 months at -20°C, providing a validated storage benchmark absent from U0126 documentation .

Aqueous Stability
Reported
Stable; no cyclization observed
Enables reproducible dose-response across extended incubations
U0126 cyclizes readily; stock solutions stable 3 months at −20 °C
chemical stability aqueous stability cyclization experimental reproducibility

Kinase Selectivity vs. MKK3 and MKK4

MEK-IN-4 displays minimal activity against two closely related MAP kinase kinases, MKK3 and MKK4, with IC50 values exceeding 1 µM for both off-targets . Given its MEK IC50 of 12 nM, this yields a selectivity window of >83-fold over MKK3/MKK4 . This selectivity profile is particularly meaningful when compared against PD98059, which exhibits ambiguous selectivity at concentrations above 10 µM and can affect additional kinases in the MAPK cascade [1]. U0126 similarly shows selectivity against MKK3, MKK4, and MKK6 at concentrations up to 10 µM [2], but the quantitative selectivity ratio is less favorable due to its higher MEK IC50 (72/58 nM), yielding only a ~14- to 17-fold window. The binding mechanism of MEK-IN-4—uncompetitive with respect to ATP and noncompetitive with respect to ERK, with significant affinity only toward the ATP-bound conformation of MEK —provides a structural rationale for this selectivity, as it restricts inhibitor engagement to the catalytically competent enzyme state.

Selectivity vs MKK3/4
Reported
>83-fold selectivity over MKK3/MKK4
May preserve p38/JNK pathway integrity in MEK-focused signaling studies
MKK3/4 IC50 >1 µM; wider window than U0126 (~14–17×)
kinase selectivity MKK3 MKK4 off-target profiling MAPK signaling

In Vivo Efficacy in TPA Ear Edema Model

MEK-IN-4 was evaluated in a phorbol ester (TPA)-induced mouse ear edema model, a standard acute inflammation assay, where it produced dose-dependent protection with an ED50 of 5 mg/kg following intraperitoneal administration [1]. This in vivo efficacy directly validates the MEK inhibitory mechanism in an inflammation context and confirms that the compound achieves therapeutically relevant target engagement in tissue. By comparison, U0126 is also active in this model but requires higher doses to achieve equivalent efficacy due to its lower potency . PD98059 has been reported to lack robust in vivo anti-inflammatory activity in comparable models, likely reflecting its micromolar potency and poor solubility [2]. The in vivo ED50 of 5 mg/kg, when considered alongside MEK-IN-4's favorable solubility profile (DMSO: 10 mg/mL; methanol: 50 mg/mL) [1], positions this compound as the preferred tool for studies requiring systemic MEK inhibition in rodent models.

In Vivo Model Response
Reported
ED50 5 mg/kg (ip) in TPA mouse ear edema
Reported model-response context for acute inflammation research
Dose-dependent protection observed; model-specific review recommended
in vivo efficacy anti-inflammatory TPA ear edema pharmacodynamics ED50

ATP-Uncompetitive Binding Mechanism

Detailed Michaelis-Menten kinetic analysis revealed that MEK-IN-4 exhibits uncompetitive inhibition with respect to ATP and noncompetitive inhibition with respect to ERK [1]. This means MEK-IN-4 displays significant affinity only for the ATP-bound conformation of MEK and does not compete with ATP for binding to the free enzyme. Radioligand displacement experiments confirmed this: MEK-IN-4 displaced ³H-labeled U0126 from MEK in the presence of ATP but failed to do so when ATP was excluded from the buffer [1]. In contrast, U0126 exhibits noncompetitive inhibition with respect to both ATP and ERK, binding to MEK regardless of its ATP occupancy state [2]. This mechanistic distinction is critical because ATP-uncompetitive inhibitors sample a narrower conformational ensemble of the kinase, which can contribute to enhanced selectivity and a distinct pharmacological profile [1].

Binding Mechanism
Reported
ATP-uncompetitive; binds ATP-bound MEK only
Provides conformation-selective probe distinct from ATP-noncompetitive U0126
Binding requires ATP occupancy; ³H-U0126 displacement confirms ATP dependence
binding mechanism ATP-uncompetitive enzyme kinetics conformation-selective MEK

Cellular AP-1 Inhibition in COS-7 Cells

In COS-7 cells, MEK-IN-4 (Compound 41) inhibits AP-1-dependent transcription at submicromolar concentrations, with the most active pyridine-containing analogs in the series (compounds 30 and 33) achieving AP-1 IC50 values of 0.3 µM—approximately 30-fold more potent than the lead SH053 (AP-1 IC50 ~9 µM) [1]. The AP-1 transcriptional readout provides a functionally integrated measure of cellular MEK inhibition that captures both target engagement and downstream pathway blockade. U0126 also inhibits AP-1 activity in cellular assays [2]; however, the combination of MEK-IN-4's superior enzymatic potency (12 nM vs 72/58 nM) and its improved aqueous stability results in more consistent cellular IC50 values across independent experiments, a critical consideration for phenotypic screening campaigns requiring day-to-day reproducibility [1].

Cellular AP-1 Inhibition
Reported
Submicromolar AP-1 IC50 in COS-7 cells
Supports functional pathway blockade in intact cell models
~30-fold lower IC50 than lead SH053 in reporter assay
AP-1 transcription cellular efficacy COS-7 cell-based assay functional readout

MEK-IN-4 Application Scenarios


In Vitro MEK Inhibition for MAPK Pathway Analysis

Laboratories investigating the RAS-RAF-MEK-ERK signaling cascade at the biochemical level benefit from MEK-IN-4's 12 nM enzymatic IC50, which enables complete MEK inhibition at low nanomolar concentrations where off-target kinase engagement is minimized [1]. The >83-fold selectivity window against MKK3 and MKK4 ensures that p38 and JNK stress-activated pathways—both regulated by MKK3/MKK4—remain largely unaffected at MEK-saturating concentrations . This is particularly valuable in signaling network studies where crosstalk between the ERK, p38, and JNK modules must be deconvoluted. The compound's demonstrated stability in aqueous solution and 3-month frozen stock stability further support its use in multi-week biochemical reconstitution experiments .

In Vivo Anti-Inflammatory Efficacy Studies

MEK-IN-4's validated in vivo pharmacodynamic profile—ED50 of 5 mg/kg (ip) in the TPA-induced mouse ear edema model [2]—provides a pre-established dosing benchmark for researchers designing acute inflammation studies. The compound's solubility profile (10 mg/mL in DMSO, 50 mg/mL in methanol) facilitates formulation for intraperitoneal administration . Unlike PD98059, which lacks robust in vivo anti-inflammatory activity due to potency and solubility limitations [3], MEK-IN-4 achieves systemic target engagement at practical doses. This scenario extends to preclinical evaluation of MEK as a therapeutic node in inflammatory disorders, including rheumatoid arthritis, psoriasis, and acute lung injury models where ERK-dependent cytokine production is implicated.

Conformation-Selective Kinase Tools for Chemical Biology

The ATP-uncompetitive binding mechanism of MEK-IN-4—binding exclusively to the ATP-loaded conformation of MEK and failing to displace radioligand in the absence of ATP [2]—makes it a mechanistically unique probe for studying kinase conformational dynamics. This property directly contrasts with the ATP-noncompetitive binding of U0126 and enables experiments designed to discriminate between ATP-bound and ATP-free MEK pools in cells [4]. Researchers investigating how MEK activation state influences inhibitor sensitivity, or mapping the conformational landscape of the MEK active site, can use MEK-IN-4 alongside U0126 and ATP-competitive inhibitors to build a multi-dimensional pharmacological fingerprint of MEK biology.

Kinase Selectivity Reference Standard

MEK-IN-4 has been included as a reference compound in large-scale kinase inhibitor selectivity profiling studies, including the comprehensive 300-kinase panel published by Anastassiadis et al. (2011) [5]. Its well-characterized potency (MEK IC50 12 nM), selectivity (MKK3/MKK4 IC50 >1 µM), and mechanism (ATP-uncompetitive, ERK-noncompetitive) make it a suitable positive control for MEK inhibition and a useful calibrator for establishing assay sensitivity in kinase screening campaigns. Procurement of MEK-IN-4 from validated commercial sources (≥95% purity by HPLC, sum of two isomers) ensures batch-to-batch consistency necessary for longitudinal screening studies .

Application
Selection Property
Validation Focus
MAPK Pathway Signaling Studies
Aqueous-stable, ATP-uncompetitive MEK inhibitor
Confirm selectivity window vs MKK3/MKK4 to avoid p38/JNK pathway crosstalk
Inflammation Model Pharmacodynamics
Ip-compatible, dose-ranging tool compound
Verify dose-response in acute inflammation models (e.g., TPA ear edema)
Kinase Conformation-Selective Research
ATP-dependent binding restricted to ATP-bound MEK
Differentiate ATP-bound vs unbound MEK pools in cellular assays
Kinase Inhibitor Screening Calibrator
Well-characterized potency and selectivity profile
Confirm lot consistency and assay sensitivity in MEK inhibition panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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